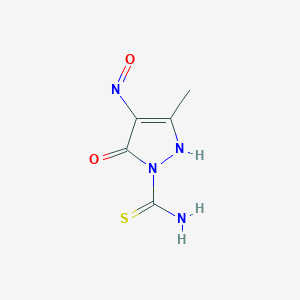![molecular formula C9H9N5 B058476 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine CAS No. 115420-04-7](/img/structure/B58476.png)
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The structure of this compound includes an imidazoquinazoline core, which is known for its significant biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of ammonium acetate. This reaction typically requires heating under reflux conditions for several hours to yield the desired product .
Another approach involves the use of metal-catalyzed reactions. For instance, the cyclization of 2-aminobenzamide with glyoxal can be catalyzed by copper salts, which can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may possess different biological activities and properties .
Applications De Recherche Scientifique
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-3,7-dihydro-imidazo[4,5-g]quinazolin-8-one
Uniqueness
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is unique due to its specific substitution pattern and the presence of an imidazoquinazoline core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
4,9-dihydro-1H-imidazo[4,5-g]quinazolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h3-4H,1-2H2,(H,12,13)(H2,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUWLWJCBEYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














